molecular formula C16H17N3O B2612571 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carbonitrile CAS No. 2034456-86-3

1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carbonitrile

Cat. No. B2612571
CAS RN: 2034456-86-3
M. Wt: 267.332
InChI Key: WPEXMLOBDPNWJZ-UHFFFAOYSA-N
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Description

“1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carbonitrile” is a complex organic compound. It contains an indole group, which is a significant heterocyclic system in natural products and drugs . It also contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

The synthesis of such compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent .


Molecular Structure Analysis

The molecular structure of “1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carbonitrile” is complex, involving an indole group and a piperidine moiety. Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involved in the formation of “1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carbonitrile” are complex and involve multiple steps. These reactions often involve the use of transition metal catalysts and the formation of C–N and N–N bonds .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as our compound of interest, have shown promising results in antiviral research . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .

Anti-inflammatory Properties

Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Applications

The indole nucleus is a common feature in many anticancer drugs . Therefore, our compound could potentially be used in the development of new anticancer therapies.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This suggests that our compound could potentially be used in the treatment of HIV.

Antioxidant Properties

Indole derivatives are known for their antioxidant properties . This means that our compound could potentially be used in the prevention of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This suggests that our compound could potentially be used in the treatment of various bacterial and fungal infections.

Antitubercular Activity

Indole derivatives have shown antitubercular activity . This suggests that our compound could potentially be used in the treatment of tuberculosis.

Antidiabetic Applications

Indole derivatives have been found to possess antidiabetic activity . This suggests that our compound could potentially be used in the treatment of diabetes.

Future Directions

The future directions for “1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carbonitrile” could involve further exploration of its potential biological activities and pharmaceutical applications. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(2-indol-1-ylacetyl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c17-11-13-5-8-18(9-6-13)16(20)12-19-10-7-14-3-1-2-4-15(14)19/h1-4,7,10,13H,5-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEXMLOBDPNWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carbonitrile

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